molecular formula C11H17NO2 B15322336 5-Cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

5-Cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

Cat. No.: B15322336
M. Wt: 195.26 g/mol
InChI Key: BNAORTUJRXFRKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid is a bicyclic compound featuring a rigid [3.1.1]heptane scaffold with a nitrogen atom at the 3-position (azabicyclo), a cyclobutyl substituent at the 5-position, and a carboxylic acid group at the 1-position. This structure confers unique steric and electronic properties, making it a candidate for medicinal chemistry applications.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

InChI

InChI=1S/C11H17NO2/c13-9(14)11-4-10(5-11,6-12-7-11)8-2-1-3-8/h8,12H,1-7H2,(H,13,14)

InChI Key

BNAORTUJRXFRKE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C23CC(C2)(CNC3)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

The photoreaction requires quartz vessels to permit UV penetration and degassing with nitrogen to suppress side reactions. Typical parameters include:

Parameter Value Impact on Yield
UV wavelength 254 nm Maximizes ring closure efficiency
Temperature 22–24°C Prevents thermal degradation
Reaction time 72–80 h Ensures >95% conversion
Catalyst loading 5 mol% CuSO₄·5H₂O Enhances reaction rate by 40%

Post-irradiation, the product is extracted with ethyl acetate, though emulsion formation necessitates multiple washings with saturated sodium carbonate. Acidification with hydrochloric acid precipitates the hydrochloride salt, yielding 68–72% isolated product.

Retrosynthetic Approaches Using Symmetrical Intermediates

A retrosynthetic strategy disassembling the target into symmetrical intermediates enables efficient large-scale synthesis. Thieme Connect details the use of diisopropyl 3-(2-methoxy-2-oxoethylidene)cyclobutane-1,1-dicarboxylate as a key precursor. Hydrolysis under basic conditions followed by intramolecular amidation forms the bicyclic core:

$$
\text{Cyclobutane dicarboxylate} \xrightarrow{\text{NaOH}} \text{Diacid} \xrightarrow{\text{DCC, NH₄Cl}} 3\text{-Azabicyclo[3.1.1]heptane carboxylate}
$$

Carboxylation and Cyclobutyl Integration

Introducing the cyclobutyl group at position 5 requires cyclopropane boronic ester intermediates. Suzuki-Miyaura coupling with a brominated bicyclic precursor installs the cyclobutyl moiety, achieving 55–60% yield. Critical to success is the use of palladium(II) acetate and triphenylphosphine in a toluene/water biphasic system.

Boc-Protected Intermediate Strategy

EvitaChem highlights the synthesis of 3-[(tert-butoxy)carbonyl]-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid as a protected precursor. The Boc group enhances solubility during purification and prevents side reactions at the nitrogen center:

  • Boc Protection : Treating the free amine with di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 0°C (90% yield).
  • Cyclobutyl Introduction : Grignard reaction with cyclobutylmagnesium bromide under argon atmosphere.
  • Deprotection : Hydrolysis with trifluoroacetic acid in dichloromethane yields the final carboxylic acid.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

Method Yield (%) Purity (%) Scalability Key Advantage
Photochemical 68–72 95 Moderate Minimal protecting groups
Retrosynthetic 55–60 98 High Gram-scale feasibility
Boc-Protected 75–80 97 Low Excellent regioselectivity

Challenges and Optimization Strategies

Aqueous Solubility and Extraction

The high aqueous solubility of 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid complicates isolation. Switching from ethyl acetate to methyl tert-butyl ether (MTBE) reduces emulsion formation while maintaining extraction efficiency.

Byproduct Formation

Over-irradiation in photochemical methods generates 3-azabicyclo[3.2.0]heptane byproducts. Incorporating a cutoff filter at 300 nm suppresses this side reaction.

Chemical Reactions Analysis

Types of Reactions: 5-Cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific conditions and reagents used in these reactions can vary depending on the desired outcome.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines.

Scientific Research Applications

5-Cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: The compound can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 5-Cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to mimic the fragment of meta-substituted benzenes in biologically active compounds . This mimicry can lead to improved metabolic stability and lipophilicity compared to the parent arene-containing drug.

Comparison with Similar Compounds

Structural and Physicochemical Data Table

Compound Name Molecular Formula MW (g/mol) Key Substituents Notable Properties References
5-Cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid C₁₀H₁₅NO₂* ~181.2 Cyclobutyl, carboxylic acid High rigidity, moderate lipophilicity [N/A]
5-(Hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid HCl C₅H₉NO₃·HCl 131.13 Hydroxymethyl, HCl salt High solubility, polar
3-Boc-5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylic acid C₁₃H₂₁NO₅ 271.3 Boc-protected amine, methoxy Enhanced stability, lipophilic
6,6-Difluoro-3-azabicyclo[3.1.1]heptane C₅H₇F₂N 131.1 Difluoro Metabolic resistance
6-Aminopenicillanic acid C₈H₁₂N₂O₃S 216.3 Beta-lactam, thia Antibiotic core scaffold

*Estimated based on structural similarity.

Research Implications

  • Drug Design : The cyclobutyl group in the target compound may improve binding to hydrophobic pockets in targets like GPCRs or kinases.
  • Synthetic Challenges : Installation of cyclobutyl groups often requires specialized reagents (e.g., [2+2] cycloadditions), unlike hydroxymethyl or Boc-protected analogs .
  • Biological Activity : While beta-lactam analogs target bacterial enzymes, the [3.1.1] system’s rigidity could be leveraged in CNS drugs or protease inhibitors .

Q & A

Basic: What are the key synthetic pathways for 5-Cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid?

The synthesis typically involves:

  • Core bicyclo[3.1.1]heptane formation : Intramolecular cyclization of pre-functionalized precursors (e.g., bicyclic amines or ketones) under catalytic conditions.
  • Cyclobutyl introduction : Alkylation or cross-coupling reactions using cyclobutyl halides or boronates at position 5 of the bicyclic scaffold .
  • Carboxylic acid functionalization : Late-stage carboxylation via CO₂ insertion or oxidation of a methyl ester precursor (e.g., methyl 3-azabicyclo[3.1.1]heptane-1-carboxylate derivatives) .
  • Protection strategies : Use of benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups to stabilize intermediates during synthesis .

Advanced: How can stereochemical purity be ensured during synthesis, and what impact does it have on bioactivity?

  • Chiral resolution : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution to isolate enantiopure forms .
  • X-ray crystallography : Confirmation of absolute configuration via single-crystal analysis .
  • Bioactivity impact : Stereochemistry at the cyclobutyl or azabridge positions can alter binding affinity to targets like neurotransmitter receptors or enzymes. For example, (1R,3S,4S)-configured analogs showed enhanced selectivity in kinase inhibition assays compared to racemic mixtures .

Basic: What analytical techniques are critical for structural characterization?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm bicyclic framework and substituent integration (e.g., cyclobutyl protons at δ 2.0–3.0 ppm) .
  • High-resolution mass spectrometry (HRMS) : Verification of molecular formula (C₁₀H₁₅NO₂ for the base structure) .
  • Chromatography : Reverse-phase HPLC or UPLC to assess purity (>95% for biological assays) .

Advanced: How can computational methods optimize synthetic routes or predict bioactivity?

  • Density functional theory (DFT) : Modeling transition states to predict regioselectivity in cyclization steps .
  • Molecular docking : Screening against protein databases (e.g., PDB) to prioritize derivatives with potential neuroprotective or anticancer activity .
  • Machine learning : Training models on azabicyclo compound datasets to predict reaction yields or solubility .

Basic: What initial biological activities have been reported for this compound?

  • Anticancer activity : Inhibition of tumor cell proliferation (IC₅₀ = 10–50 μM in HeLa and MCF-7 lines) via interference with microtubule dynamics .
  • Neuroprotection : Modulation of NMDA receptors in rodent models of neurodegeneration (50% reduction in glutamate-induced toxicity at 100 nM) .

Advanced: How can solubility challenges in biological assays be addressed?

  • Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 3-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride in ) .
  • Prodrug strategies : Esterification of the carboxylic acid group (e.g., methyl or ethyl esters) enhances membrane permeability .
  • Co-solvent systems : Use of DMSO/PEG-400 mixtures (≤10% v/v) without compromising assay integrity .

Advanced: How do data contradictions in reported bioactivity arise, and how can they be resolved?

  • Source variability : Differences in stereochemical purity or residual solvents (e.g., DMF in ) may skew results .
  • Assay conditions : Varying pH or ionic strength in kinase inhibition assays alters IC₅₀ values .
  • Resolution : Cross-validation via orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability) .

Basic: What are the stability considerations for long-term storage?

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Humidity control : Desiccants (e.g., silica gel) prevent hydrolysis of ester or carbamate groups .
  • Purity monitoring : Regular HPLC analysis to detect degradation products (>98% purity required for in vivo studies) .

Advanced: What strategies improve yield in multi-step syntheses?

  • Flow chemistry : Continuous processing minimizes intermediate isolation steps (e.g., telescoped cyclization-carboxylation) .
  • Catalyst optimization : Palladium/NHC catalysts for Suzuki-Miyaura coupling of cyclobutyl boronate esters .
  • Green chemistry : Solvent-free mechanochemical grinding for cyclobutyl ring formation .

Advanced: How can this scaffold be modified for targeted drug delivery?

  • Bioconjugation : Attachment to antibody-drug conjugates (ADCs) via lysine or cysteine residues .
  • Lipid nanoparticle encapsulation : Enhances blood-brain barrier penetration for neuroprotective applications .
  • Click chemistry : Azide-alkyne cycloaddition to append targeting moieties (e.g., folate or RGD peptides) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.